Eosin B

Photophysics Spectroscopy Environmental Sensing

Eosin B (C.I. Acid Red 91, C.I.

Molecular Formula C20H6Br2N2Na2O9
Molecular Weight 624.1 g/mol
CAS No. 134829-78-0
Cat. No. B8057584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEosin B
CAS134829-78-0
Molecular FormulaC20H6Br2N2Na2O9
Molecular Weight624.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2
InChIKeyQGAYMQGSQUXCQO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eosin B (CAS 134829-78-0) Technical Profile for Scientific Procurement: Chemical Identity and Core Properties


Eosin B (C.I. Acid Red 91, C.I. 45400) is a synthetic, anionic xanthene dye classified as a dibromo dinitro derivative of fluorescein [1]. As an organic sodium salt with the molecular formula C₂₀H₆Br₂N₂Na₂O₉ and a molecular weight of 624.1 g/mol, it is primarily utilized as a red fluorescent dye and a histological counterstain, particularly for visualizing cytoplasm, collagen, and muscle fibers in hematoxylin and eosin (H&E) staining protocols [2][3]. Its key physical properties include a red-orange crystalline powder form, high solubility in both water and ethanol (up to 39%), and an absorption maximum in the 514-519 nm range [4].

Eosin B vs. In-Class Alternatives: Why Eosin Y Interchangeability is Not Universal


While Eosin B and Eosin Y are often described as interchangeable for basic histological staining due to their similar coloration [1], this generalization fails in advanced or quantitative applications. The critical structural distinction—Eosin B's two nitro (NO₂) and two bromine (Br) substituents versus Eosin Y's four bromine substituents [2]—introduces fundamentally different physicochemical behaviors. Specifically, the nitro groups on Eosin B enable unique photophysical mechanisms, such as hydrogen-bond-assisted nonradiative deactivation, that are entirely absent in Eosin Y [3]. Therefore, procurement decisions based solely on staining interchangeability risk failure in applications requiring precise photophysical, electrochemical, or analytical performance, as detailed in the quantitative evidence below.

Quantitative Differentiation of Eosin B (CAS 134829-78-0): Evidence-Based Performance Guide


Eosin B as a Unique Hydrogen-Bonding Probe: Differentiated Photophysics vs. Eosin Y

Eosin B (EB) exhibits a unique hydrogen-bond-assisted nonradiative deactivation mechanism, a property directly linked to its nitro (NO₂) groups. This mechanism is not operative in its closest analog, Eosin Y (EY), where the nitro groups are replaced by bromine atoms. The excited-state lifetime of EB in protic solvents like water is significantly shortened due to this interaction, enabling its use as a sensitive probe for hydrogen-bonding strength [1].

Photophysics Spectroscopy Environmental Sensing Probe Development

Eosin B as a Novel Electrochemiluminescence (ECL) Luminophore: First Report and Performance Metrics

Eosin B (EB) has been established as a novel, highly efficient electrochemiluminescence (ECL) reagent when paired with K₂S₂O₈ as a co-reactant. This represents a new application for the dye class, demonstrating its potential as a cost-effective alternative to traditional, more expensive ECL reagents like Ru(bpy)₃²⁺. The ECL system's response is specifically quenched by Cr³⁺, providing a basis for a sensitive detection method [1].

Electrochemistry Analytical Chemistry Biosensors Luminophores

Eosin B for High-Sensitivity Fluorescent Detection of Protamine: A Validated Assay

Eosin B (EB) serves as a highly sensitive fluorescent probe for the detection of protamine. The assay demonstrates a linear fluorescence response to protamine concentration in the range of 0 to 10 μg/mL, achieving a detection limit of 29.25 ng/mL .

Analytical Biochemistry Fluorescence Spectroscopy Proteomics Assay Development

Verified Application Scenarios for Eosin B (CAS 134829-78-0): Where Scientific Differentiation Drives Value


Environmental and Interfacial Hydrogen-Bonding Probe

Researchers can leverage the unique photophysics of Eosin B, specifically its nitro group-mediated sensitivity to hydrogen-bonding, to develop fluorescence-based probes. This is particularly useful for studying liquid/liquid or liquid/solid interfaces, where the local hydrogen-bonding environment differs from the bulk solvent, a capability not offered by its close analog, Eosin Y [1].

Development of Novel Electrochemiluminescence (ECL) Sensors

Procurement for electrochemistry labs can focus on Eosin B as a novel ECL luminophore. As demonstrated, it forms a stable ECL system with K₂S₂O₈, and its signal is specifically quenched by Cr³⁺, making it a candidate for developing a new class of low-cost, high-sensitivity sensors for environmental monitoring of heavy metals [2].

High-Sensitivity Fluorescent Assays for Biomolecule Detection

Analytical biochemistry groups can utilize Eosin B as a validated fluorescent probe for detecting specific biomolecules. The established method for protamine detection, with a defined detection limit of 29.25 ng/mL, serves as a quantitative proof-of-concept for its broader utility in developing sensitive, low-cost assays .

Photosensitization in Dye-Sensitized Solar Cells (DSSCs)

Eosin B demonstrates utility as a metal-free photosensitizer for nanostructured ZnO or TiO₂ in DSSCs. Its performance is competitive with other xanthene dyes like Eosin Y, and its specific nitro group interaction with TiO₂ can lead to improved performance over time, reaching an efficiency of 0.65% after light soaking [3]. This positions Eosin B as a viable candidate in the development of low-cost, organic dye-based solar energy conversion systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eosin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.